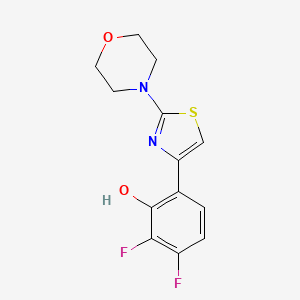
3-ethyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-methylaniline is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where a methyl group is substituted onto the benzene ring .
Synthesis Analysis
The synthesis of this compound could potentially involve a multistep process. The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an amine group (NH2) and a methyl group (CH3) attached to it . The positions of these groups on the benzene ring differentiate it from other aniline derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity 3-Ethyl-2-methylaniline has been utilized in the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which have shown potent antibacterial activity against Gram-positive bacteria. These compounds inhibit bacterial DNA polymerase IIIC, essential for bacterial replication, and have demonstrated protective effects in mouse models against lethal infections by Staphylococcus aureus. This research suggests the potential of this compound derivatives in developing new antibacterial agents (C. Zhi et al., 2005).
Catalytic Transformations for Organic Synthesis The compound has been implicated in organic synthesis methodologies, such as in the transformation of 2-ethyl-N-methylanilines to 3-methylindoles using an iridium catalyst. This process showcases the versatility of this compound in catalytic transformations, providing direct access to indoles and indolines, which are valuable in pharmaceuticals and materials science (Toshimichi Ohmura et al., 2020).
Material Science and Molecular Interactions In material science, the interaction of this compound with other compounds has been studied for understanding the thermodynamic properties of mixtures. These studies involve measuring densities, speeds of sound, and excess molar enthalpies to predict interactions and the nature of complexes formed, which can inform the design of new materials and compounds (V. Sharma & S. Solanki, 2013).
Environmental Biodegradation Research into the biodegradation of chloroacetanilide herbicides identified this compound as a key intermediate. Sphingobium sp. strain MEA3-1 utilizes this compound, among others, as a sole carbon and energy source, shedding light on the pathways of environmental biodegradation and the potential for bioremediation strategies (W. Dong et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Ethyl-2-methylaniline, also known as Benzenamine, 3-ethyl-2-methyl-, is a chemical compound with the molecular formula C9H13N
Mode of Action
It’s known that anilines, in general, can undergo various reactions such as methylation In the case of this compound, it might interact with its targets through similar mechanisms, leading to changes at the molecular level
Biochemical Pathways
Anilines are known to be involved in various chemical reactions, including nucleophilic substitution and reduction . It’s plausible that this compound could affect similar pathways, leading to downstream effects.
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3-ethyl-2-methylaniline can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-nitrotoluene", "ethylamine", "sodium hydroxide", "methanol", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Reduction of 2-nitrotoluene to 2-methylaniline using sodium hydroxide and hydrogen gas", "Alkylation of 2-methylaniline with ethylamine in the presence of methanol and hydrochloric acid to form 3-ethyl-2-methylaniline hydrochloride", "Neutralization of 3-ethyl-2-methylaniline hydrochloride with sodium bicarbonate to form 3-ethyl-2-methylaniline", "Extraction of 3-ethyl-2-methylaniline with dichloromethane", "Washing of the organic layer with water and drying over sodium chloride", "Removal of the solvent under reduced pressure to obtain 3-ethyl-2-methylaniline as a colorless liquid" ] } | |
CAS-Nummer |
857245-39-7 |
Molekularformel |
C9H13N |
Molekulargewicht |
135.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



